Cas no 69123-90-6 (Fiacitabine)
Fiacitabine Chemical and Physical Properties
Names and Identifiers
-
- Fiacitabine
- 4-Amino-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one
- 2(1H)-Pyrimidinone, 4-amino-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-iodo-
- FIAC
- FOAC
- NSC 382097
- 1-(2-DEOXY-2-FLUORO-.BETA.-D-ARABINOFURANOSYL)-5-IODOCYTOSINE
- Fluoroiodoaracytidine
- Fluorviodoaracytidine
- CS-0323
- D04180
- Q27258286
- Fiacitabine (USAN/INN)
- Fiacitabinum
- DTXSID8057807
- UNII-4058H365ZB
- NCGC00262963-01
- NCGC00262963-03
- 4-amino-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-iodo-pyrimidin-2-one
- NSC-382097
- 2'-Fluoro-5-iodo-1-beta-D-arabinofuranosylcytosine
- 1-(2'-Deoxy-2'-fluoro-.beta.-D-arabinofuranosyl)-5-iodocytosine
- 1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodocytosine
- SCHEMBL138934
- Tox21_113954
- DB12901
- 4-Amino-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodopyrimidin-2(1H)-one
- Fiacitabina
- CAS-69123-90-6
- Fiacitabine [USAN:INN]
- DRG-0077
- 4058H365ZB
- FIACITABINE [USAN]
- CHEMBL272557
- HY-50735
- Fiacitabinum [INN-Latin]
- BRN 0679252
- 2'-Fluoro-5-iodo-aracytosine
- MFCD00868897
- NS00071552
- FI-ara-C
- 2(1H)-Pyrimidinone, 4-amino-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodo-
- Cytosine, 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodo-
- DTXCID6031596
- Fiacitabina [INN-Spanish]
- NSC 382097;FIAC;FOAC
- MS-25968
- F13670
- 2(1H)-PYRIMIDINONE, 4-AMINO-1-(2-DEOXY-2-FLUORO-.BETA.-D-ARABINOFURANOSYL)-5-IODO-
- cis-(-)-4-(methoxycarbonyl)-3-methyl-1-phenethyl-4-(N-phenylpropionylamino)piperidiniumhydrogenoxalate
- FIACITABINE [INN]
- FIACITABINE [MART.]
- AKOS027327934
- 69123-90-6
- A900506
- DB-024894
- BRD-K07160047-001-01-3
-
- MDL: MFCD00868897
- Inchi: 1S/C9H11FIN3O4/c10-5-6(16)4(2-15)18-8(5)14-1-3(11)7(12)13-9(14)17/h1,4-6,8,15-16H,2H2,(H2,12,13,17)/t4-,5+,6-,8-/m1/s1
- InChI Key: GIMSJJHKKXRFGV-BYPJNBLXSA-N
- SMILES: IC1C(N)=NC(N(C=1)[C@H]1[C@H]([C@@H]([C@@H](CO)O1)O)F)=O
Computed Properties
- Exact Mass: 370.978
- Monoisotopic Mass: 370.978
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 430
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: nothing
- Topological Polar Surface Area: 108A^2
Experimental Properties
- Density: 2.44
- Boiling Point: 524.6 °C at 760 mmHg
- Flash Point: 271.1
- Refractive Index: 1.791
- PSA: 110.60000
- LogP: -0.40000
Fiacitabine Security Information
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Fiacitabine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F127789-50mg |
Fiacitabine |
69123-90-6 | 50mg |
¥18,414.00 | 2021-05-25 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F127789-10mg |
Fiacitabine |
69123-90-6 | 10mg |
¥4,399.00 | 2021-05-25 | ||
| ChemScence | CS-0323-5mg |
Fiacitabine |
69123-90-6 | 98.83% | 5mg |
$420.0 | 2022-04-26 | |
| ChemScence | CS-0323-10mg |
Fiacitabine |
69123-90-6 | 98.83% | 10mg |
$600.0 | 2022-04-26 | |
| TRC | F371060-25mg |
Fiacitabine |
69123-90-6 | 25mg |
$201.00 | 2023-05-18 | ||
| TRC | F371060-100mg |
Fiacitabine |
69123-90-6 | 100mg |
$592.00 | 2023-05-18 | ||
| TRC | F371060-250mg |
Fiacitabine |
69123-90-6 | 250mg |
$1120.00 | 2023-05-18 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F877776-5mg |
Fiacitabine |
69123-90-6 | ≥98% | 5mg |
¥3,591.00 | 2022-01-13 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F877776-10mg |
Fiacitabine |
69123-90-6 | ≥98% | 10mg |
¥3,761.10 | 2022-01-13 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F26040-10mg |
Fiacitabine |
69123-90-6 | 98% | 10mg |
¥4998.0 | 2023-09-07 |
Fiacitabine Suppliers
Fiacitabine Related Literature
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W. Rogie Angus,Donald V. Tilston Trans. Faraday Soc. 1947 43 221
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2. A short synthesis of 2-deoxy-2-fluoro-ribo-D-pentopyranoseJohn T. Welch,Seetha Eswarakrishnan J. Chem. Soc. Chem. Commun. 1985 186
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3. Synthesis of fluorinated carbocyclic nucleosides: preparation of (±)-carbocyclic-FMAU and some congenersKeith Biggadike,Alan D. Borthwick,Derek Evans,Anne M. Exall,Barrie E. Kirk,Stanley M. Robberts,Les Stephenson,Peter Youds,Alexandra M. Z. Slawin,David J. Williams J. Chem. Soc. Chem. Commun. 1987 251
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D. J. Manners,C. P. Whittingham,A. P. Ryle,G. A. Maw Annu. Rep. Prog. Chem. 1966 63 577
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5. Chapter 12. Nucleic acidsG. M. Blackburn,J. B. Hobbs Annu. Rep. Prog. Chem. Sect. B: Org. Chem. 1985 82 311
Additional information on Fiacitabine
Comprehensive Overview of Fiacitabine (CAS No. 69123-90-6): Properties, Applications, and Research Insights
Fiacitabine (CAS No. 69123-90-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties and potential therapeutic applications. This nucleoside analog is often studied for its role in modulating cellular processes, particularly in the context of antiviral and anticancer research. Researchers are increasingly exploring its mechanism of action, bioavailability, and synthetic pathways to unlock its full potential in modern medicine.
The chemical structure of Fiacitabine features a pyrimidine base linked to a ribose sugar, a configuration shared with other nucleoside analogs. This structural similarity allows it to interact with enzymatic pathways involved in DNA and RNA synthesis. Recent studies highlight its selective inhibition of viral polymerases, making it a candidate for addressing drug-resistant strains. The compound's CAS No. 69123-90-6 serves as a critical identifier in regulatory and scientific databases, ensuring accurate referencing in patents and publications.
In the context of current trends, Fiacitabine aligns with growing interest in personalized medicine and targeted therapies. As patients and healthcare providers seek alternatives to broad-spectrum treatments, nucleoside analogs like Fiacitabine offer precision in targeting specific molecular pathways. Online searches frequently include queries such as "Fiacitabine mechanism of action", "CAS 69123-90-6 solubility", and "nucleoside analogs in cancer therapy", reflecting widespread curiosity about its clinical relevance.
From a synthetic chemistry perspective, the production of Fiacitabine involves multi-step organic reactions, including glycosylation and phosphorylation. Optimizing these processes is a hot topic in industrial chemistry, with researchers focusing on yield improvement and green chemistry principles. The compound's stability under varying pH conditions and its compatibility with common excipients are also key considerations for formulation scientists.
Beyond its pharmaceutical potential, Fiacitabine is a subject of interest in computational drug design. Molecular docking studies leverage its structure to predict interactions with biological targets, accelerating drug discovery pipelines. This intersection of wet-lab and in-silico research exemplifies the compound's versatility in addressing contemporary challenges like antiviral resistance and oncology drug development.
Quality control protocols for Fiacitabine (CAS No. 69123-90-6) emphasize HPLC purity testing and spectroscopic characterization. Regulatory bodies require detailed documentation of its physicochemical properties, including melting point, partition coefficient, and spectral fingerprints. These stringent standards ensure reproducibility in research and manufacturing, addressing another common search theme: "Fiacitabine analytical methods".
Looking ahead, the scientific community continues to investigate derivatives of Fiacitabine to enhance pharmacokinetic profiles. Modified versions with improved blood-brain barrier penetration or reduced cytotoxicity are under preclinical evaluation. Such innovations respond to the persistent demand for safer, more effective nucleoside-based therapeutics in neurology and infectious diseases.
In summary, Fiacitabine represents a compelling case study in translational research, bridging fundamental chemistry with clinical needs. Its well-documented identifier (CAS No. 69123-90-6) facilitates global collaboration, while ongoing studies explore its role in next-generation therapeutics. As the field advances, this compound will likely remain a focal point for discussions on structure-activity relationships and nucleoside drug optimization.
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